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molecular formula C12H14N2O2 B8354203 6-[N-(2-methoxyethyl)carbamoyl]indole

6-[N-(2-methoxyethyl)carbamoyl]indole

Cat. No. B8354203
M. Wt: 218.25 g/mol
InChI Key: KJFFEYXVBOWZOY-UHFFFAOYSA-N
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Patent
US07049312B1

Procedure details

To a suspension of lithium aluminum hydride (0.93 g, 24.5 mmol) in anhydrous tetrahydrofurane (15 ml), aluminum trichloride (3.5 g, 24.5 mmol) was added portionwise at 0° C. for 30 min and then 6-[N-(2-methoxyethyl)carbamoyl]indole (1 g, 4.5 mmol) was added portionwise at 0° C. for 1 h. After stirring overnight at room temperature, the reaction mixture was quenched with 20% NaOH while cooling in ice water. The precipitate was filtered and washed with dichloromethane and the solvent evaporated after dried over anhydrous sodium sulfate. The residue was chromatographed on silica gel (eluent, dichloromethane:methanol, 9:1) and then the product was precipitated with hexane to give 0.3 g (32%) of 6-[(2-methoxyethyl)aminomethyl]indole.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Cl-].[Cl-].[Al+3].[CH3:11][O:12][CH2:13][CH2:14][NH:15][C:16]([C:18]1[CH:26]=[C:25]2[C:21]([CH:22]=[CH:23][NH:24]2)=[CH:20][CH:19]=1)=O>O1CCCC1>[CH3:11][O:12][CH2:13][CH2:14][NH:15][CH2:16][C:18]1[CH:26]=[C:25]2[C:21]([CH:22]=[CH:23][NH:24]2)=[CH:20][CH:19]=1 |f:0.1.2.3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3.5 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COCCNC(=O)C1=CC=C2C=CNC2=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise at 0° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 20% NaOH
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (eluent, dichloromethane:methanol, 9:1)
CUSTOM
Type
CUSTOM
Details
the product was precipitated with hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COCCNCC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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